

(S)-DMT-glycidol-T CAS number and molecular weight

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Compound of Interest		
Compound Name:	(S)-DMT-glycidol-T	
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An In-depth Technical Guide to (S)-DMT-glycidol-

This technical guide provides a comprehensive overview of **(S)-DMT-glycidol-T**, a key building block in oligonucleotide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry. This document outlines its chemical properties, and a general synthesis workflow.

Chemical and Physical Properties

(S)-DMT-glycidol-T, also known as **(S)-DMT-Glycidol-T**hymine, is an acyclic nucleoside derivative.[1] It is characterized as a Glycidol-Thymine complex featuring a dimethoxytrityl (DMT) protecting group.[2][3][4] The DMT group is a commonly used protecting group in organic synthesis, particularly in oligonucleotide and peptide synthesis, due to its stability and ease of removal under mild acidic conditions.[5]

The key quantitative data for **(S)-DMT-glycidol-T** are summarized in the table below for easy reference.

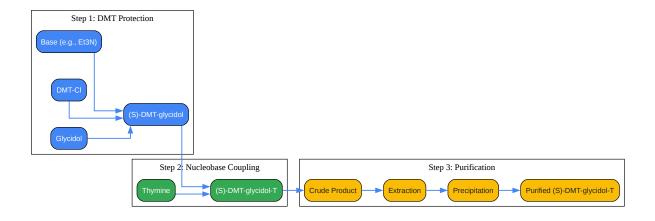


Property	Value	References
CAS Number	168332-12-5	[1][2][3][4][6]
Molecular Formula	C29H30N2O6	[1][2][3][4][6]
Molecular Weight	502.57 g/mol	[3][6]
Alternate Molecular Weight	502.6 g/mol	[2]
Alternate Molecular Weight	502.56 g/mol	[4]
Exact Mass	502.2100	[6]
Elemental Analysis	C, 69.31; H, 6.02; N, 5.57; O, 19.10	[6]
Storage Temperature	-20°C	[2][6]

Synthesis and Purification Workflow

The synthesis of DMT-protected glycidol derivatives generally involves the reaction of glycidol with dimethoxytrityl chloride (DMT-Cl) in the presence of a base. The resulting product can then be further reacted to introduce the desired nucleobase. A generalized workflow for the synthesis of such compounds is depicted below.





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Generalized synthesis and purification workflow for (S)-DMT-glycidol-T.

Experimental Protocols

General Synthesis of DMT-glycidol: A general procedure for the synthesis of DMT-protected glycidol involves the reaction of (R/S)-glycidol with DMT-Cl in the presence of triethylamine (Et3N) in a solvent such as dichloromethane (CH2Cl2) at room temperature.[7]

Chromatography-Free Purification: For the purification of mono-DMT-protected diols and glycols, a chromatography-free method can be employed.[5] This process involves the following steps:

- The crude reaction mixture is subjected to extraction using a suitable organic solvent.
- The desired product is then precipitated from the organic phase by the addition of a nonpolar solvent system, such as diethyl ether and hexane.



The purified product can be characterized using techniques like Thin-Layer Chromatography
(TLC) and Electrospray Ionization Mass Spectrometry (ESI-MS).[5]

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the direct involvement of **(S)-DMT-glycidol-T** in cellular signaling pathways. Its primary role is as a synthon in the chemical synthesis of oligonucleotides, which are then used in a variety of research and therapeutic applications. The biological effects of the resulting oligonucleotides are dependent on their sequence and modifications, rather than on the DMT-glycidol moiety itself, which is cleaved off during the synthesis process.

Applications in Drug Development

(S)-DMT-glycidol-T and similar protected nucleoside analogs are fundamental reagents in the synthesis of therapeutic oligonucleotides. These synthetic nucleic acids have a wide range of applications, including antisense therapy, siRNA-based gene silencing, and aptamers for targeted drug delivery. The dimethoxytrityl (DMT) group plays a crucial role in solid-phase oligonucleotide synthesis by protecting the 5'-hydroxyl group of the nucleoside, allowing for the stepwise and controlled addition of nucleotide monomers to the growing chain.

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